molecular formula C15H13BrO3 B188365 4-Bromophenyl (2-methylphenoxy)acetate CAS No. 62095-47-0

4-Bromophenyl (2-methylphenoxy)acetate

Katalognummer B188365
CAS-Nummer: 62095-47-0
Molekulargewicht: 321.16 g/mol
InChI-Schlüssel: QAYOCVFRZVCZGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromophenyl (2-methylphenoxy)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 4-Bromophenyl (2-methylphenoxy)acetate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromophenyl (2-methylphenoxy)acetate can reduce the levels of pro-inflammatory cytokines and reactive oxygen species in vitro and in vivo. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-Bromophenyl (2-methylphenoxy)acetate in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for a more targeted approach to studying various biological processes. However, the compound's potential toxicity and limited solubility can pose challenges in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research related to 4-Bromophenyl (2-methylphenoxy)acetate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of the compound. Finally, investigations into the compound's potential toxicity and safety profile are necessary for its future development as a drug candidate.
Conclusion:
In conclusion, 4-Bromophenyl (2-methylphenoxy)acetate is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 4-Bromophenyl (2-methylphenoxy)acetate involves the reaction of 4-bromophenol with 2-methylphenoxyacetic acid in the presence of a catalyst such as pyridine. This method has been optimized to provide high yields of the compound with minimal by-products.

Wissenschaftliche Forschungsanwendungen

4-Bromophenyl (2-methylphenoxy)acetate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential as a drug delivery system due to its ability to penetrate cell membranes.

Eigenschaften

CAS-Nummer

62095-47-0

Produktname

4-Bromophenyl (2-methylphenoxy)acetate

Molekularformel

C15H13BrO3

Molekulargewicht

321.16 g/mol

IUPAC-Name

(4-bromophenyl) 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C15H13BrO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3

InChI-Schlüssel

QAYOCVFRZVCZGZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.